Tert-butyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate

Chiral building block Noradrenaline reuptake inhibitor Stereochemical SAR

Tert-butyl (S)-(5-oxo-1,4-oxazepan-6-yl)carbamate (CAS 1932297-99-8, MF C10H18N2O4, MW 230.26 g/mol, purity typically ≥98%) is a chiral, non-aromatic seven-membered heterocyclic building block belonging to the 1,4-oxazepane class. It features three critical structural elements: a tert-butyloxycarbonyl (Boc) protecting group on the 6-amino position, a ketone at the 5-position (lactam), and a stereodefined (S)-configuration at the 6-carbon.

Molecular Formula C10H18N2O4
Molecular Weight 230.26 g/mol
Cat. No. B13033454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate
Molecular FormulaC10H18N2O4
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1COCCNC1=O
InChIInChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-7-6-15-5-4-11-8(7)13/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m0/s1
InChIKeyFGPPKBOHPNHWQO-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl (S)-(5-Oxo-1,4-Oxazepan-6-YL)Carbamate (CAS 1932297-99-8): A Chiral 1,4-Oxazepane Building Block for Medicinal Chemistry


Tert-butyl (S)-(5-oxo-1,4-oxazepan-6-yl)carbamate (CAS 1932297-99-8, MF C10H18N2O4, MW 230.26 g/mol, purity typically ≥98%) is a chiral, non-aromatic seven-membered heterocyclic building block belonging to the 1,4-oxazepane class . It features three critical structural elements: a tert-butyloxycarbonyl (Boc) protecting group on the 6-amino position, a ketone at the 5-position (lactam), and a stereodefined (S)-configuration at the 6-carbon . The 1,4-oxazepane scaffold has emerged as a privileged structure in drug discovery, appearing in peripheral-selective noradrenaline reuptake inhibitors (NRIs) for stress urinary incontinence, EP300/CBP histone acetyltransferase inhibitors for oncology, and anticonvulsant agents [1][2]. This specific compound serves as a protected chiral intermediate, enabling downstream elaboration at the deprotected amine without interference from the lactam carbonyl.

Why Generic 1,4-Oxazepane Building Blocks Cannot Replace Tert-Butyl (S)-(5-Oxo-1,4-Oxazepan-6-YL)Carbamate in Stereochemically Demanding Syntheses


Substituting this compound with a generic 1,4-oxazepane analog introduces multiple failure modes. The (R)-enantiomer, tert-butyl (R)-(5-oxo-1,4-oxazepan-6-yl)carbamate, will invert the absolute stereochemistry at C6, which can ablate or invert target binding in downstream chiral drug candidates—a critical consideration given that the peripheral-selective NRI program at Takeda specifically requires (6S,7R)-trans-disubstituted geometry for potent noradrenaline transporter inhibition [1]. Replacing the Boc group with a Cbz (benzyloxycarbonyl) protecting group—as in benzyl (S)-(5-oxo-1,4-oxazepan-6-yl)carbamate—fundamentally alters the orthogonal deprotection strategy because Boc is cleaved under mild acidolysis (TFA/DCM) while Cbz requires hydrogenolysis (H2, Pd/C), precluding chemoselective deprotection in the presence of acid-sensitive functionality [2]. Replacing the 5-oxo (lactam) group with a methylene unit eliminates the intramolecular hydrogen bond between the carbamate NH and the ketone oxygen, which preorganizes the ring into a chair-like conformation, potentially altering reactivity at C6 and compromising stereochemical integrity during subsequent transformations [3].

Quantitative Differentiation Evidence for Tert-Butyl (S)-(5-Oxo-1,4-Oxazepan-6-YL)Carbamate Versus Closest Comparators


Stereochemical Identity: (S)-Configuration at C6 Enables Defined Downstream Chirality in Bioactive 1,4-Oxazepane Derivatives

The (S)-enantiomer at the 6-position is structurally required for the (6S,7R)-trans-disubstituted 1,4-oxazepane geometry found in Takeda's peripheral-selective noradrenaline reuptake inhibitors. In the Fujimori et al. series, (6S,7R)-1,4-oxazepane derivative 7 exhibited noradrenaline transporter (NET) inhibition with high selectivity against serotonin (SERT) and dopamine (DAT) transporters, while the corresponding (6R,7S)-diastereomer would be expected to show altered or diminished activity based on stereochemical SAR principles established for this scaffold [1]. The absolute (S)-configuration of the target compound is confirmed by X-ray crystallography with a Flack parameter of 0.02(3), validating enantiomeric purity suitable for chiral drug intermediate applications . The enantiomer tert-butyl (R)-(5-oxo-1,4-oxazepan-6-yl)carbamate carries the inverted (R)-configuration, making it unsuitable as a substitute when (S)-stereochemistry is required.

Chiral building block Noradrenaline reuptake inhibitor Stereochemical SAR

Boc Versus Cbz Protecting Group: Orthogonal Deprotection Chemoselectivity Enables Acid-Labile Compatible Synthesis Routes

The tert-butyl carbamate (Boc) group on the target compound requires mild acidolysis for deprotection—typically TFA (8 equiv.) in DCM for 5 h, achieving quantitative conversion [1]. In contrast, the closest Cbz analog, benzyl (S)-(5-oxo-1,4-oxazepan-6-yl)carbamate (CAS 4851-26-7), requires hydrogenolysis (H2, 1 atm, 10% Pd/C, 18 h) for deprotection [1]. These orthogonal deprotection conditions allow Boc to be selectively removed in the presence of Cbz-protected amines (and vice versa), a critical requirement in convergent synthetic strategies. The Boc group is stable toward nucleophiles and bases, enabling orthogonal protection with base-labile Fmoc groups, whereas Cbz occupies a different selectivity space more suited to solution-phase synthesis [2]. Empirically, Boc deprotection with TFA/DCM proceeds with high selectivity in the presence of Cbz carbamates, azetidine, benzyl esters, and TBDMS ethers [3].

Orthogonal protection Solid-phase peptide synthesis Chemoselective deprotection

Conformational Preorganization by Intramolecular Hydrogen Bond: 5-Oxo Group Stabilizes Chair Conformation for Predictable Reactivity

The presence of the 5-oxo (ketone) group in the target compound enables formation of an intramolecular hydrogen bond between the carbamate NH and the ketone oxygen, stabilizing the 1,4-oxazepane ring in a chair-like conformation . X-ray crystallographic analysis confirms this interaction, with the carbamate C=O bond length measured at 1.23 Å and the ring ether C-O at 1.42 Å, both consistent with a conformationally ordered structure . In contrast, the non-oxo analog tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate (CAS 2306247-11-8, MF C10H20N2O3, MW 216.28 g/mol) lacks this ketone, eliminating the intramolecular hydrogen bond and resulting in greater conformational flexibility [1]. The conformational restraint imposed by the 5-oxo group can influence the stereochemical outcome of reactions at the C6 amine (after Boc deprotection), providing more predictable diastereoselectivity in subsequent transformations, as demonstrated in the stereo- and regioselective synthesis of polysubstituted oxazepanes where substrate conformation was found to be the primary determinant of stereoselectivity [2].

Conformational analysis Intramolecular hydrogen bond X-ray crystallography

Molecular Recognition Features: Hydrogen Bond Donor/Acceptor Profile Differentiates Target Compound from Non-Oxo and Cbz Analogs

The target compound tert-butyl (S)-(5-oxo-1,4-oxazepan-6-yl)carbamate presents a distinct hydrogen bond donor/acceptor profile compared to its closest analogs. It possesses 2 H-bond donors (carbamate NH and lactam NH) and 4 H-bond acceptors (carbamate C=O, lactam C=O, ring ether O, and carbamate O) with a molecular weight of 230.26 g/mol and an exact mass of 230.12665706 g/mol . The Cbz analog benzyl (S)-(5-oxo-1,4-oxazepan-6-yl)carbamate (CAS 4851-26-7) has a higher molecular weight (264.28 g/mol, MF C13H16N2O4) and increased lipophilicity due to the benzyl group, with 2 H-bond donors and 4 H-bond acceptors . The non-oxo analog tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate (CAS 2306247-11-8) has a molecular weight of 216.28 g/mol (MF C10H20N2O3) with 2 H-bond donors but only 3 H-bond acceptors (loss of the ketone acceptor) . The additional H-bond acceptor from the 5-oxo group in the target compound provides an extra recognition element for target engagement in biological contexts or for coordination in metal-catalyzed transformations. These calculated properties are derived from standardized cheminformatics algorithms .

Physicochemical properties Hydrogen bonding Drug-likeness

High-Value Application Scenarios for Tert-Butyl (S)-(5-Oxo-1,4-Oxazepan-6-YL)Carbamate in Pharmaceutical R&D


Synthesis of (6S,7R)-Trans-Disubstituted 1,4-Oxazepane Noradrenaline Reuptake Inhibitors

The defined (S)-configuration at C6 of the target compound provides the correct stereochemical starting point for constructing (6S,7R)-trans-disubstituted 1,4-oxazepane scaffolds used in peripheral-selective NRIs. As demonstrated by Fujimori et al., the (6S,7R) geometry is essential for achieving noradrenaline transporter inhibition with selectivity against serotonin and dopamine transporters, with derivative 7 showing the desired selectivity profile [1]. After Boc deprotection, the free (S)-amine at C6 can be elaborated with appropriate electrophiles to install the 7-aryl substituent with trans diastereoselectivity. The 5-oxo group maintains conformational rigidity during these transformations, potentially enhancing diastereocontrol [2].

Construction of 1,4-Oxazepane-Based EP300/CBP Histone Acetyltransferase Inhibitor Libraries

The 1,4-oxazepane scaffold has been validated as a core template for EP300/CBP HAT inhibitors through scaffold hopping approaches. Compound 11 (DS17701585), a highly selective EP300/CBP inhibitor identified by Daiichi Sankyo, demonstrates dose-dependent inhibition of SOX2 mRNA expression in a human lung squamous cell carcinoma LK2-xenografted mouse model [1]. The target compound, with its orthogonal Boc protection and 5-oxo functional handle, enables systematic exploration of N-substitution and C6-derivatization space to generate focused compound libraries targeting the EP300/CBP HAT domain, whose crystal structures are available (PDB 7VHY, 7VHZ) for structure-based design [1][2].

Orthogonal Protection Strategies in Multi-Step Convergent Syntheses Requiring Chemoselective Amine Deprotection

In convergent synthetic routes where multiple protected amines must be sequentially unveiled, the Boc group on the target compound offers a key advantage: it can be selectively removed under mild acidolysis (TFA/DCM, 5 h, quantitative) in the presence of Cbz-protected amines, which remain intact under these conditions [1]. Conversely, a Cbz group on another intermediate can be removed by hydrogenolysis without affecting the Boc group [1]. This orthogonal reactivity profile—quantitatively validated in model systems [1]—makes the target compound the preferred choice when the synthetic sequence demands chemoselective deprotection of the oxazepane amine in the presence of other acid-sensitive or hydrogenolysis-sensitive functionality [2].

Diastereoselective Derivatization at C6 Leveraging 5-Oxo Conformational Preorganization

The intramolecular hydrogen bond between the carbamate NH and the 5-oxo ketone oxygen stabilizes the 1,4-oxazepane ring in a chair-like conformation [1]. After Boc deprotection, the resulting (S)-configured amine at C6 sits in a conformationally biased environment that can influence the stereochemical course of subsequent N-alkylation, N-acylation, or reductive amination reactions. This conformational preorganization is expected to provide superior diastereoselectivity compared to the non-oxo analog (CAS 2306247-11-8), which lacks the intramolecular H-bond and exhibits greater ring flexibility [2]. For medicinal chemists seeking predictable stereochemical outcomes at the C6 nitrogen, the 5-oxo analog offers a defined conformational starting state supported by X-ray crystallographic evidence [1].

Quote Request

Request a Quote for Tert-butyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.